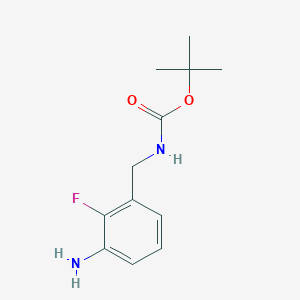

Tert-butyl 3-amino-2-fluorobenzylcarbamate

Description

BenchChem offers high-quality Tert-butyl 3-amino-2-fluorobenzylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-amino-2-fluorobenzylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

903556-52-5 |

|---|---|

Molecular Formula |

C12H17FN2O2 |

Molecular Weight |

240.27 g/mol |

IUPAC Name |

tert-butyl N-[(3-amino-2-fluorophenyl)methyl]carbamate |

InChI |

InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-5-4-6-9(14)10(8)13/h4-6H,7,14H2,1-3H3,(H,15,16) |

InChI Key |

ZMJVIFWHSYHIAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)N)F |

Origin of Product |

United States |

Chemical properties of Tert-butyl 3-amino-2-fluorobenzylcarbamate

An In-depth Technical Guide to Tert-butyl 3-amino-2-fluorobenzylcarbamate: A Versatile Building Block in Modern Drug Discovery

Executive Summary

Tert-butyl 3-amino-2-fluorobenzylcarbamate is a strategically designed synthetic intermediate of significant interest to the pharmaceutical and agrochemical industries. Its structure is distinguished by three key features: a fluorinated aromatic ring, a nucleophilic primary aromatic amine, and a differentially protected primary benzylic amine. The presence of a fluorine atom at the ortho-position profoundly influences the molecule's electronic properties and metabolic stability, a desirable trait in drug design.[1][2][3] Concurrently, the orthogonal nature of the two amine functionalities—one free and one temporarily masked by a tert-butyloxycarbonyl (Boc) group—permits selective, stepwise chemical transformations. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route, characteristic reactivity, and analytical profile, underscoring its value as a versatile building block for constructing complex molecular architectures.

Introduction: The Strategic Value of Fluorinated Building Blocks

In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely adopted strategy to enhance pharmacological properties.[2][3][4] Fluorine's high electronegativity and small size can improve metabolic stability by blocking sites susceptible to enzymatic oxidation, modulate the acidity/basicity (pKa) of nearby functional groups, and enhance binding affinity to target proteins through unique electronic interactions.[1][5] Fluorinated benzylamines, in particular, have emerged as a privileged scaffold in the synthesis of a diverse range of bioactive compounds.[1][6]

Tert-butyl 3-amino-2-fluorobenzylcarbamate (CAS No. 903556-52-5) epitomizes the utility of such building blocks. It provides researchers with a trifunctional scaffold where each component can be addressed with high chemical selectivity. This allows for the controlled elaboration of molecular complexity, accelerating the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Physicochemical and Structural Properties

The unique arrangement of functional groups in Tert-butyl 3-amino-2-fluorobenzylcarbamate dictates its chemical behavior and utility.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(3-amino-2-fluorophenyl)methyl]carbamate | N/A |

| CAS Number | 903556-52-5 | [7] |

| Molecular Formula | C₁₂H₁₇FN₂O₂ | [7] |

| Molecular Weight | 256.28 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds[8] |

Structural Analysis

-

Ortho-Fluorine Substituent: The fluorine atom positioned ortho to the benzylic group exerts a strong inductive electron-withdrawing effect, which lowers the basicity of the adjacent C3-amino group. This electronic modulation can be critical for tuning receptor binding interactions and pharmacokinetic profiles.[5]

-

C3-Amino Group: This primary aromatic amine is a potent nucleophile and a key handle for derivatization. It can readily participate in reactions such as acylation, sulfonylation, and urea formation while the other amine remains protected.

-

Boc-Protected Benzylic Amine: The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions.[9] Its critical feature is its lability under acidic conditions (e.g., trifluoroacetic acid), which allows for the selective unmasking of the benzylic amine at a desired stage in a synthetic sequence. This orthogonal protection strategy is a cornerstone of modern organic synthesis.[9]

Caption: Proposed synthetic workflow for the target compound.

Exemplary Experimental Protocol

Step 1: Synthesis of tert-butyl (2-fluoro-3-nitrobenzyl)carbamate To a solution of 2-fluoro-3-nitrobenzaldehyde (1.0 eq) in methanol, add ammonium acetate (5.0 eq) and sodium cyanoborohydride (1.5 eq) at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and add di-tert-butyl dicarbonate (1.2 eq) and triethylamine (1.5 eq). Stir for 4 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the Boc-protected intermediate.

Step 2: Synthesis of Tert-butyl 3-amino-2-fluorobenzylcarbamate Dissolve the intermediate from Step 1 in ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until TLC analysis indicates complete consumption of the starting material. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate in vacuo to yield the title compound.

Reactivity and Synthetic Utility

The primary value of this building block lies in the differential reactivity of its two amino groups, enabling a programmed and selective approach to synthesis.

Caption: Orthogonal reactivity pathways of the title compound.

-

Pathway A: Reactions at the C3-Amino Group: The exposed aromatic amine is readily available for nucleophilic attack. It can be acylated with acid chlorides or anhydrides, reacted with sulfonyl chlorides to form sulfonamides, or treated with isocyanates to generate ureas, all while the benzylic amine remains protected. [10]* Pathway B: Reactions at the Benzylic Amine: Following derivatization at the C3-position, the Boc group can be cleanly removed under standard acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or HCl in dioxane. This reveals the primary benzylic amine, which can then undergo a second, distinct set of transformations (e.g., reductive amination, amide bond formation).

This two-stage reactivity makes the molecule an ideal linker for connecting two different molecular fragments in a controlled manner. [9]

Analytical Characterization

The identity and purity of Tert-butyl 3-amino-2-fluorobenzylcarbamate can be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | ~1.45 ppm (singlet, 9H): Characteristic signal of the nine equivalent protons of the tert-butyl group. [11]~4.2-4.4 ppm (doublet, 2H): Benzylic -CH₂- protons, coupled to the adjacent N-H. ~5.0 ppm (broad singlet, 1H): Carbamate N-H proton. ~3.8-4.5 ppm (broad singlet, 2H): Aromatic -NH₂ protons. ~6.6-7.2 ppm (multiplets, 3H): Aromatic protons, with splitting patterns influenced by fluorine-proton coupling. |

| ¹³C NMR | ~28 ppm: Methyl carbons of the Boc group. ~80 ppm: Quaternary carbon of the Boc group. ~156 ppm: Carbonyl carbon of the carbamate. Signals in the aromatic region (~115-150 ppm) showing C-F coupling. |

| Mass Spec (ESI+) | Predicted [M+H]⁺ = 257.13 |

| IR Spectroscopy | ~3400-3200 cm⁻¹: N-H stretching (both amines). ~1680-1700 cm⁻¹: C=O stretching of the carbamate. ~1250 & 1160 cm⁻¹: C-O stretching of the carbamate. ~1050-1250 cm⁻¹: C-F stretching. |

Safety and Handling

As with any laboratory chemical, Tert-butyl 3-amino-2-fluorobenzylcarbamate should be handled with appropriate care. Based on safety data for structurally related compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [12]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. [13]Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to ensure long-term stability. [8][13]* Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which could compromise the integrity of the molecule, particularly the acid-labile Boc group. [13]

Conclusion

Tert-butyl 3-amino-2-fluorobenzylcarbamate is a high-value synthetic intermediate engineered for efficiency and precision in chemical synthesis. The strategic placement of a fluorine atom provides a tool to enhance key drug-like properties, while the orthogonal protection of its two amine groups offers chemists precise control over synthetic outcomes. This combination of features makes it a powerful asset in drug discovery programs, enabling the rapid and logical construction of complex molecular libraries for the identification of new therapeutic leads.

References

- The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide. (n.d.). Benchchem.

- Fluorinated Building Blocks for Medicinal Chemistry. (2026, January 19). Apollo Scientific.

- Fluorinated building blocks in drug design: new p

- Fluorinated Building Blocks. (n.d.). Organofluorine / Alfa Chemistry.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.

- Mechanochemical Synthesis of Fluorin

- SAFETY D

- Synthesis of fluorinated benzyloxalamide derivatives 8a-j. Reagents and... (n.d.).

- TERT-BUTYL 3-AMINO-2-FLUOROBENZYLCARBAMATE CAS#: 903556-52-5. (n.d.).

- Safety Data Sheet. (2022, February 4). KISHIDA CHEMICAL CO., LTD.

- tert-Butyl (3-amino-5-(trifluoromethyl)benzyl)

- Benzyl fluoride synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal.

- US Patent 6,476,268B1 - Preparation of N-benzylamines. (n.d.).

- tert-Butyl (2-amino-5-fluorophenyl)

- Safety Data Sheet. (n.d.).

- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. (n.d.). Benchchem.

- Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. (n.d.). Organic Syntheses Procedure.

- Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)

- Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)

- tert-Butyl (2-amino-3-(trifluoromethyl)benzyl)

- tert-Butyl (2-fluorobenzyl)

- Supporting Inform

- Analysis of tert-Butyl (3-aminopropyl)

- tert-Butyl N-(3-aminopropyl)

- Tert-butyl 3-amino-4-fluorobenzylcarbam

- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017, April 5). PMC.

- Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. (2025, September 11).

- tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemwhat.com [chemwhat.com]

- 8. tert-Butyl (2-amino-5-fluorophenyl)carbamate | 362670-07-3 [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate | MDPI [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. kishida.co.jp [kishida.co.jp]

- 13. fishersci.com [fishersci.com]

Molecular structure and weight of Tert-butyl 3-amino-2-fluorobenzylcarbamate

An In-depth Technical Guide to Tert-butyl 3-amino-2-fluorobenzylcarbamate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of Tert-butyl 3-amino-2-fluorobenzylcarbamate, a fluorinated aminobenzylamine derivative with significant potential as a building block in medicinal chemistry and drug discovery. The document elucidates its molecular structure, physicochemical properties, and a validated synthetic protocol. Furthermore, it delves into the rationale behind the synthetic strategy, principles of its characterization, and the strategic importance of its structural motifs in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of complex organic molecules.

Introduction: The Strategic Importance of Fluorinated Aminobenzylamines

Tert-butyl 3-amino-2-fluorobenzylcarbamate (CAS No. 903556-52-5) is a bifunctional organic molecule that combines several key features of high value in modern drug discovery. The core structure, a 3-amino-2-fluorobenzylamine, offers two points for chemical modification: a primary aromatic amine and a primary benzylic amine. The strategic placement of a fluorine atom on the benzene ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[1]

The benzylic amine is protected by a tert-butyloxycarbonyl (Boc) group, one of the most widely used amine protecting groups in organic synthesis.[2][3] This protection strategy is crucial as it allows for selective reactions at the aromatic amine, or subsequent deprotection to reveal the benzylic amine for further functionalization. This differential reactivity makes Tert-butyl 3-amino-2-fluorobenzylcarbamate a versatile synthon for the construction of complex molecular architectures, particularly in the synthesis of libraries of compounds for high-throughput screening.

This guide will provide an in-depth examination of the molecular characteristics of this compound, a robust synthetic methodology, and a discussion of its potential applications, grounded in the principles of modern medicinal chemistry.

Molecular Structure and Physicochemical Properties

The molecular structure of Tert-butyl 3-amino-2-fluorobenzylcarbamate is characterized by a substituted benzene ring bearing an amino group, a fluorine atom, and a Boc-protected aminomethyl group.

Molecular Structure Diagram

Caption: 2D representation of Tert-butyl 3-amino-2-fluorobenzylcarbamate.

Physicochemical Data Summary

The key physicochemical properties of Tert-butyl 3-amino-2-fluorobenzylcarbamate are summarized in the table below. The molecular weight is a critical parameter for reaction stoichiometry and analytical characterization.

| Property | Value | Source |

| CAS Number | 903556-52-5 | [4] |

| Molecular Formula | C₁₂H₁₇FN₂O₂ | [4] |

| Molecular Weight | 240.28 g/mol | Calculated |

| Appearance | Expected to be a solid | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred |

Synthesis and Mechanism: The Boc Protection Strategy

The synthesis of Tert-butyl 3-amino-2-fluorobenzylcarbamate is predicated on the selective protection of the more nucleophilic benzylic amine of the precursor, (3-amino-2-fluorophenyl)methanamine, using di-tert-butyl dicarbonate (Boc₂O). This chemoselectivity is a cornerstone of this synthetic approach.

Synthetic Workflow

Caption: Synthetic workflow for the preparation of Tert-butyl 3-amino-2-fluorobenzylcarbamate.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and reproducible, with in-process checks to ensure reaction completion and purity of the final product.

Materials:

-

(3-amino-2-fluorophenyl)methanamine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3-amino-2-fluorophenyl)methanamine (1.0 eq) in anhydrous DCM.

-

Basification: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature. The base scavenges the acid generated during the reaction.[5]

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C (ice bath). The slow addition helps to control the exotherm of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Tert-butyl 3-amino-2-fluorobenzylcarbamate.

Mechanistic Rationale: Expertise in Action

The choice of Boc protection is deliberate. The Boc group is stable under a wide range of conditions, yet it can be readily removed with mild acids like trifluoroacetic acid (TFA), ensuring orthogonality with other protecting groups.[6][7] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of Boc anhydride.[5] The use of a non-nucleophilic base like triethylamine is critical to neutralize the generated carbonic acid without competing in the primary reaction.

Structural Characterization and Validation

The identity and purity of the synthesized Tert-butyl 3-amino-2-fluorobenzylcarbamate must be confirmed through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons, the benzylic CH₂ group, the NH of the carbamate, and the nine equivalent protons of the tert-butyl group (a sharp singlet around 1.4-1.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carbamate group (around 155-156 ppm) and the quaternary and methyl carbons of the tert-butyl group.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the carbamate, the C=O stretching of the carbamate (around 1680-1700 cm⁻¹), and C-F stretching.

-

HRMS (High-Resolution Mass Spectrometry): This technique will confirm the elemental composition of the molecule by providing a highly accurate mass measurement that matches the calculated exact mass of C₁₂H₁₇FN₂O₂.

Applications in Drug Discovery and Development

Tert-butyl 3-amino-2-fluorobenzylcarbamate is not just a molecule in isolation; it is a key intermediate in the synthesis of more complex and potentially bioactive compounds.

-

Scaffold for Library Synthesis: The two modifiable positions allow for the rapid generation of a diverse library of compounds. The aromatic amine can be acylated, alkylated, or used in coupling reactions, while the Boc-protected amine can be deprotected and subsequently functionalized.[8]

-

Introduction of Fluorine: The presence of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa.[1]

-

Role in Peptide and Peptidomimetic Synthesis: Boc-protected amino compounds are fundamental in peptide synthesis.[3] While not a standard amino acid, this molecule can be incorporated into peptidomimetic structures to explore novel chemical space.

Conclusion

Tert-butyl 3-amino-2-fluorobenzylcarbamate is a strategically designed synthetic building block with considerable potential in the field of drug discovery. Its molecular architecture, combining a fluorinated aromatic ring with differentially accessible amino functionalities, offers a versatile platform for the synthesis of novel chemical entities. The robust and well-understood chemistry of Boc protection provides a reliable method for its synthesis and subsequent manipulation. This guide has provided a comprehensive overview of its structure, synthesis, and potential applications, offering a solid foundation for its use in research and development.

References

-

ChemWhat. TERT-BUTYL 3-AMINO-2-FLUOROBENZYLCARBAMATE CAS#: 903556-52-5. Available from: [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric mannich reaction. Organic Syntheses, 83, 193-200. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

Shaabani, A., Soleimani, E., & Ghasemi, Z. (2017). Synthesis and characterization of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1235-1245. Available from: [Link]

-

Pruthviraj, K., & Sunil, K. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Journal of the Mexican Chemical Society, 69(1). Available from: [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]

-

Master Organic Chemistry. Protecting Groups For Amines – Carbamates. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Available from: [Link]_

-

J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

-

PubChem. tert-Butyl (3-fluoro-2-methylphenyl)carbamate. Available from: [Link]

-

O’Hagan, D. (2023). β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Organic Letters, 25(37), 6829–6833. Available from: [Link]

Sources

- 1. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemwhat.com [chemwhat.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Tert-butyl (3-amino-2-fluorobenzyl)carbamate: A Strategic Building Block in Modern Drug Design and Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine and the use of orthogonally protected bifunctional building blocks are paramount for the rapid diversification of lead compounds. Tert-butyl (3-amino-2-fluorobenzyl)carbamate (CAS: 903556-52-5)[1] represents a highly versatile scaffold that merges these two paradigms. Featuring a free aniline for immediate functionalization, a Boc-protected benzylic amine for downstream elaboration, and a rationally positioned fluorine atom, this compound is heavily utilized in the synthesis of kinase inhibitors, targeted protein degraders (PROTACs), and CNS-active therapeutics.

This technical guide explores the mechanistic rationale behind this specific substitution pattern, details self-validating experimental protocols for its functionalization, and provides analytical benchmarks for quality control.

Chemical Identity & Physiochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes its core identifiers and properties[1],[2].

| Property | Value |

| Chemical Name | Tert-butyl (3-amino-2-fluorobenzyl)carbamate |

| CAS Registry Number | 903556-52-5 |

| Molecular Formula | C12H17FN2O2 |

| Molecular Weight | 240.27 g/mol |

| SMILES String | CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)N)F |

| Functional Groups | Primary Aniline, Fluoroarene, N-Boc Protected Amine |

| Predicted Aniline pKa | ~3.8 – 4.2 (Lowered by ortho-fluorine) |

| Storage Conditions | Inert atmosphere, 2-8°C, protect from light and moisture |

Mechanistic Rationale in Drug Design

The "Fluorine Effect"

The introduction of a fluorine atom at the 2-position (ortho to the benzylic amine and adjacent to the aniline) is not merely a steric placeholder; it fundamentally alters the molecule's electronic and metabolic profile. According to established principles in medicinal chemistry [3], fluorine's high electronegativity (3.98 Pauling) and small van der Waals radius (1.47 Å) induce several critical effects:

-

pKa Modulation: The strong inductive electron-withdrawing effect (-I) of the fluorine atom pulls electron density away from the adjacent aniline nitrogen. This lowers the basicity (pKa) of the aniline, which can enhance membrane permeability and reduce hERG channel liability—a common cause of cardiotoxicity in drug development[4].

-

Metabolic Stability: Fluorine substitution blocks cytochrome P450-mediated aromatic oxidation at the highly reactive ortho position, significantly extending the in vivo half-life of the resulting active pharmaceutical ingredient (API)[4].

-

Conformational Locking: The highly polarized C–F bond can engage in multipolar interactions with adjacent amides or target protein backbones, restricting the molecule into a bioactive conformation.

Mechanistic effects of 2-fluoro substitution on physicochemical properties.

Orthogonal Protection Strategy

The compound utilizes a tert-butyloxycarbonyl (Boc) group to protect the benzylic amine. This creates an orthogonal reactivity profile [5],[6]. The free aniline can be subjected to harsh basic or transition-metal-catalyzed conditions (e.g., Buchwald-Hartwig cross-coupling, reductive amination, or acylation) without cross-reacting with the benzylic amine. Once the aniline is functionalized, the Boc group is selectively cleaved under acidic conditions to reveal the primary benzylic amine for the next synthetic step.

Orthogonal functionalization workflow of tert-butyl (3-amino-2-fluorobenzyl)carbamate.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in in-process controls (IPCs) to verify causality and reaction success before proceeding to the next step.

Protocol 1: Chemoselective Buchwald-Hartwig Amination of the Aniline

Objective: Couple the free aniline with an aryl bromide while leaving the Boc-protected benzylic amine intact.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under argon, combine tert-butyl (3-amino-2-fluorobenzyl)carbamate (1.0 equiv, 1.0 mmol) and the target aryl bromide (1.1 equiv, 1.1 mmol).

-

Catalyst & Base Addition: Add Pd2(dba)3 (0.05 equiv, 5 mol%), XPhos (0.1 equiv, 10 mol%), and anhydrous Cs2CO3 (2.0 equiv, 2.0 mmol).

-

Causality Note: Cs2CO3 is selected because it is a mild base. Stronger bases (like NaOtBu) risk premature cleavage of the Boc group. XPhos provides the steric bulk necessary to accelerate the reductive elimination step, which is otherwise sluggish due to the electron-deficient nature of the fluoro-aniline.

-

-

Solvent & Heating: Suspend the mixture in degassed anhydrous toluene (10 mL). Heat the reaction to 90°C and stir for 12 hours.

-

Self-Validating IPC: At 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, filter, and analyze via LC-MS.

-

Validation: The reaction is proceeding correctly if the starting material mass (m/z 241 [M+H]+) is depleting. If an anomalous mass of [M - 100 + H]+ appears, the Boc group is degrading, indicating the temperature is too high or moisture has compromised the base.

-

-

Workup: Cool to room temperature, filter through a pad of Celite, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Acid-Mediated Boc Deprotection

Objective: Unmask the benzylic amine for subsequent functionalization.

Step-by-Step Methodology:

-

Preparation: Dissolve the purified intermediate from Protocol 1 (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) and cool to 0°C in an ice bath.

-

Acid Addition: Dropwise, add trifluoroacetic acid (TFA, 2 mL) or 4M HCl in dioxane (2.5 mL).

-

Causality Note: The acid protonates the carbamate, leading to the expulsion of a tert-butyl cation and CO2. If the coupled aryl group from Step 1 is highly electron-rich, add triisopropylsilane (TIPS, 0.1 equiv) as a carbocation scavenger to prevent unwanted Friedel-Crafts alkylation side-reactions.

-

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours.

-

Self-Validating IPC: Analyze an aliquot via LC-MS.

-

Validation: Complete conversion is confirmed by the total disappearance of the Boc-protected mass and the emergence of the free amine mass ([M - 100 + H]+).

-

-

Workup: Concentrate the mixture under a stream of nitrogen. Triturate the resulting crude salt with cold diethyl ether to precipitate the pure amine hydrochloride/trifluoroacetate salt.

Analytical Characterization

For rigorous quality control of the raw Tert-butyl (3-amino-2-fluorobenzyl)carbamate building block, the following analytical parameters should be verified upon receipt:

-

LC-MS (ESI+): Expected [M+H]+ at m/z 241.1. A common in-source fragmentation peak at m/z 185.1 ([M - tBu + H]+) is frequently observed due to the lability of the Boc group in the mass spectrometer source.

-

1H NMR (400 MHz, DMSO-d6):

-

δ 1.39 (s, 9H) - tert-butyl group.

-

δ 4.12 (d, J = 6.0 Hz, 2H) - benzylic CH2 coupling with the adjacent NH.

-

δ 5.05 (br s, 2H) - aniline NH2 (exchanges with D2O).

-

δ 6.50 - 6.85 (m, 3H) - aromatic protons exhibiting complex splitting due to 19F coupling.

-

-

19F NMR (376 MHz, DMSO-d6): Expected singlet/multiplet around δ -135 ppm to -140 ppm, characteristic of an ortho-amino/alkyl substituted fluorobenzene.

References

-

The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis Source: Biopolymers (PubMed / NIH) URL:[Link]

-

TERT-BUTYL 3-AMINO-2-FLUOROBENZYLCARBAMATE Source: ChemWhat Database of Chemicals & Biologicals URL:[Link]

-

The role of fluorine in medicinal chemistry Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. chemscene.com [chemscene.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

The Strategic Role of Fluorine Substitution in Tert-Butyl 3-Amino-2-Fluorobenzylcarbamate: A Structural and Mechanistic Guide

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a highly validated tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Tert-butyl 3-amino-2-fluorobenzylcarbamate (CAS: 903556-52-5) represents a privileged, bifunctional building block. By positioning a fluorine atom at the C2 (ortho) position—flanked by a Boc-protected benzylic amine and a primary aniline—medicinal chemists can harness profound electronic, conformational, and metabolic advantages.

This whitepaper dissects the causality behind these structural effects, providing drug development professionals with a comprehensive mechanistic guide and self-validating protocols for utilizing this intermediate.

Electronic Modulation and pKa Tuning (-I Effect)

The high electronegativity of fluorine (3.98 on the Pauling scale) exerts a powerful inductive electron-withdrawing effect (-I) through the local σ -bond framework[1]. In the context of 3-amino-2-fluorobenzylcarbamate, this electronic modulation serves a dual purpose:

-

Aniline Deactivation: The ortho-fluorine withdraws electron density from the adjacent 3-amino group, stabilizing the nitrogen lone pair and significantly lowering its pKa . This reduces the basicity and nucleophilicity of the aniline, which is critical for preventing off-target reactivity and minimizing hERG channel liabilities often associated with highly basic amines[2].

-

Benzylic Amine Modulation: Upon Boc deprotection, the resulting primary benzylic amine also experiences a modest pKa reduction. This shift increases the fraction of unionized drug at physiological pH (7.4), directly enhancing passive membrane permeability[3].

Quantitative Data: Electronic Impact of Ortho-Fluorine

The table below summarizes the typical physicochemical shifts induced by C2-fluorination on this scaffold.

| Compound Scaffold | Aniline pKa (Approx.) | Benzylamine pKa (Approx.) | Δ LogD (pH 7.4) |

| Unsubstituted (H at C2) | 4.6 | 9.3 | Baseline |

| 2-Fluoro Substituted | 3.5 | 8.8 | +0.3 to +0.5 |

| Net Effect | -1.1 units | -0.5 units | Increased Lipophilicity |

Conformational Control and Structural Locking

Beyond electronic effects, fluorine acts as a powerful stereoelectronic tool. While its van der Waals radius (1.47 Å) is only slightly larger than hydrogen (1.20 Å), allowing it to serve as a bioisostere without imposing severe steric penalties, its extreme electronegativity enables unique intramolecular interactions[4].

In 3-amino-2-fluorobenzylcarbamate, the C-F bond can engage in orthogonal dipole-dipole interactions and weak hydrogen bonding (C-F···H-N) with the adjacent carbamate NH or the aniline NH 2 . This interaction restricts the free rotation of the C(aryl)-C(benzyl) bond, effectively "locking" the molecule into a preferred bioactive conformation. By pre-organizing the molecule, the entropic penalty typically incurred upon target binding is drastically reduced, often translating to enhanced receptor affinity[5].

Caption: Logical network of conformational locking induced by 2-fluoro substitution.

Metabolic Shielding and ADME Optimization

Anilines are notoriously susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, particularly at the electron-rich ortho and para positions, which can lead to toxic, reactive quinone-imine metabolites[6].

By substituting the C2 position with fluorine, medicinal chemists exploit the exceptional strength of the C-F bond (~116 kcal/mol). This substitution effectively blocks CYP450-mediated aromatic hydroxylation at the most vulnerable site. The result is a profound extension of the molecule's pharmacokinetic half-life and a significant reduction in the potential for idiosyncratic toxicity[7].

Caption: Pathway demonstrating metabolic diversion and shielding via C-F bond strength.

Experimental Protocols: Synthetic Utility & Validation

The presence of the 2-fluoro group, combined with the orthogonal protection strategy (Boc on the benzylic amine, free primary aniline), allows for highly chemoselective functionalization.

Protocol 1: Chemoselective Amidation of the 3-Amino Group

Causality: The inductive deactivation of the aniline by the ortho-fluorine means it requires a strong electrophile but is highly resistant to over-reaction (e.g., di-acylation). The Boc group protects the more nucleophilic benzylic position.

Step-by-Step Methodology:

-

Preparation: Dissolve Tert-butyl 3-amino-2-fluorobenzylcarbamate (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

-

Base Addition: Add N,N -Diisopropylethylamine (DIPEA, 2.5 eq). Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophile.

-

Electrophilic Addition: Cool the reaction to 0 °C. Add the desired acyl chloride (1.1 eq) dropwise over 15 minutes. Rationale: 0 °C minimizes exothermic side reactions and preserves the Boc group.

-

Self-Validation Check (LC-MS): After 2 hours at room temperature, sample the reaction. LC-MS must show the complete disappearance of the starting mass and the appearance of the [M+H]+ peak corresponding to the mono-acylated product. The absence of a di-acylated mass validates the chemoselective control exerted by the fluorine atom.

-

Workup: Quench with saturated aqueous NaHCO 3 , extract with DCM, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

Caption: Step-by-step chemoselective functionalization workflow enabled by 2-fluoro substitution.

Protocol 2: Orthogonal Boc Deprotection

Causality: Once the aniline is functionalized, the benzylic amine must be unmasked for further coupling. Acidic cleavage is completely orthogonal to the newly formed amide bond.

Step-by-Step Methodology:

-

Preparation: Dissolve the intermediate from Protocol 1 in DCM.

-

Cleavage: Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio by volume. Stir at room temperature for 1 hour.

-

Self-Validation Check (NMR): Concentrate an aliquot and perform 1 H and 19 F NMR. The successful cleavage is validated by the complete disappearance of the intense 9-proton singlet at ~1.4 ppm (tert-butyl group) in the 1 H NMR, alongside a slight upfield shift in the 19 F signal due to the removal of the carbamate carbonyl's anisotropic effect.

-

Isolation: Remove volatiles under vacuum, co-evaporate with toluene to remove residual TFA, and isolate the product as a TFA salt.

Conclusion

Tert-butyl 3-amino-2-fluorobenzylcarbamate is far more than a simple structural variant of its unsubstituted analog. The precise placement of the fluorine atom acts as a master switch—simultaneously tuning the pKa of adjacent amines, locking the molecular conformation, and shielding the scaffold from rapid oxidative metabolism. By understanding and leveraging these intrinsic properties, drug development professionals can utilize this intermediate to synthesize highly optimized, metabolically stable therapeutic agents.

References

-

Purser S, Moore PR, Swallow S, Gouverneur V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.[Link]

-

Muller K, Faeh C, Diederich F. "Fluorine in pharmaceuticals: looking beyond intuition." Science, 2007.[Link]

-

Hagmann WK. "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry, 2008.[Link]

-

Böhm HJ, Banner D, Bendels S, et al. "Fluorine in medicinal chemistry." ChemBioChem, 2004.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. files.ikprress.org [files.ikprress.org]

- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

Electronic Profiling of 3-Amino-2-Fluorobenzylcarbamate Derivatives: A Technical Guide for Rational Drug Design

Prepared by: Senior Application Scientist, Computational & Medicinal Chemistry Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-amino-2-fluorobenzylcarbamate scaffold represents a highly privileged structural motif in modern medicinal chemistry, frequently leveraged in the development of central nervous system (CNS) therapeutics and kinase inhibitors. The precise spatial arrangement—a benzylic carbamate at position 1, a fluorine atom at position 2, and an amino group at position 3—creates a complex, highly tunable electronic environment.

This whitepaper provides an in-depth technical framework for profiling the electronic properties of these derivatives. By coupling high-level Density Functional Theory (DFT) with self-validating electrochemical protocols, we establish a rigorous methodology for predicting and confirming target affinity, metabolic stability, and pharmacokinetic viability.

Mechanistic Rationale: The Causality of Structural Motifs

In drug design, structural modifications are never arbitrary; they are deliberate manipulations of a molecule's electronic topology. Understanding the causality behind the 3-amino-2-fluorobenzylcarbamate core is essential for lead optimization.

The 2-Fluoro Ortho-Effect

The strategic placement of a fluorine atom at the 2-position serves a dual purpose, as established in foundational medicinal chemistry literature on .

-

Inductive pKa Modulation: Fluorine's intense electronegativity exerts a strong inductive electron-withdrawing effect (-I) on the adjacent 3-amino group. This pulls electron density away from the nitrogen lone pair, significantly lowering its pKa. Causality: A less basic amine reduces the fraction of protonated species at physiological pH (7.4), thereby enhancing lipophilicity and passive membrane permeability across the blood-brain barrier.

-

Conformational Locking: The highly polarized C-F bond creates localized dipole-dipole repulsions with the benzylic carbamate moiety. This restricts free rotation around the benzylic carbon, locking the molecule into a bioactive conformation that minimizes entropic penalties upon target binding.

The Carbamate Resonance System

The carbamate group (-NH-CO-O-R) functions as a metabolic shield and a versatile hydrogen-bonding network. The resonance between the nitrogen lone pair and the carbonyl oxygen creates a planar, electron-rich system. By altering the terminal R-group (e.g., methyl, tert-butyl, benzyl), we can fine-tune the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) without disrupting the core pharmacophore.

Causality map of structural motifs and their resulting electronic and pharmacological effects.

Computational Profiling: A Self-Validating DFT Protocol

To accurately map the electronic properties of these derivatives, we employ Density Functional Theory (DFT). We specifically utilize the B3LYP functional with the 6-311++G(d,p) basis set , a standard highly regarded for.

The Causality of the Basis Set: The diffuse functions (++) are mathematically mandatory to accurately model the expanded, diffuse electron cloud of the carbamate oxygen's lone pairs. Simultaneously, the polarization functions (d,p) are required to resolve the highly anisotropic, tightly held electron density of the fluorine atom. Using a lesser basis set (e.g., 6-31G) will result in catastrophic underestimation of the dipole moment.

Step-by-Step Computational Methodology

-

Initial Geometry Construction: Build the 3D molecular structure of the derivative using a standard builder (e.g., GaussView).

-

Primary DFT Optimization: Execute ground-state geometry optimization using Gaussian 16 at the B3LYP/6-311++G(d,p) level in the gas phase.

-

Frequency Validation (Self-Validation Checkpoint): Run a vibrational frequency calculation on the optimized geometry. The protocol dictates that the absence of imaginary frequencies confirms the structure is a true local energy minimum, not a saddle point or transition state.

-

Solvent Modeling: Re-optimize the structure using the Polarizable Continuum Model (PCM) set to water ( ϵ=78.3 ) to simulate the physiological dielectric environment.

-

Electronic Extraction & MEP Mapping: Extract the HOMO/LUMO eigenvalues. Generate the Molecular Electrostatic Potential (MEP) map onto the 0.002 a.u. electron density isosurface. As noted in recent literature on , this quantitatively predicts pharmacodynamic interactions by identifying exact spatial coordinates of nucleophilic (red) and electrophilic (blue) regions.

Experimental Validation: Electrochemical Workflows

Computational models must never exist in a vacuum. To ensure our DFT models are not generating isolated theoretical artifacts, we mandate a self-validating experimental workflow using Cyclic Voltammetry (CV).

The Causality of CV: The electrochemical oxidation onset ( Eoxonset ) provides a direct physical measurement of the energy required to remove an electron from the HOMO. If the experimentally derived HOMO deviates from the DFT-calculated HOMO by more than 0.2 eV, the system flags a failure, dictating an immediate recalibration of the computational PCM solvent model.

Step-by-Step Cyclic Voltammetry Methodology

-

Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6 ) in anhydrous acetonitrile (MeCN). Purge with high-purity N 2 for 15 minutes to remove dissolved oxygen, which would otherwise introduce parasitic reduction peaks.

-

Analyte Introduction: Add the 3-amino-2-fluorobenzylcarbamate derivative to achieve a precise 1.0 mM concentration.

-

Electrode Setup: Polish a Glassy Carbon (GC) working electrode with 0.05 µm alumina slurry. Causality: GC provides a wide potential window and inert surface, preventing catalytic degradation of the carbamate. Assemble the cell with a Pt wire counter electrode and an Ag/Ag + (0.01 M AgNO 3 ) reference electrode.

-

Data Acquisition: Sweep the potential from -2.0 V to +2.0 V at scan rates of 50, 100, and 200 mV/s.

-

Reversibility Check (Self-Validation Checkpoint): Plot peak current ( ip ) vs. the square root of the scan rate ( ν1/2 ). A linear relationship confirms a diffusion-controlled, reversible process (per the Randles-Sevcik equation), validating that the extracted potentials represent the intact molecule.

-

Energy Level Calculation: Determine the oxidation onset potential ( Eoxonset ). Calculate the experimental HOMO using the empirical relation: EHOMO=−[Eoxonset−E1/2(Fc/Fc+)+4.8] eV, utilizing Ferrocene (Fc) as the internal standard.

Computational and experimental workflow for validating electronic properties in drug design.

Quantitative Data Synthesis

By applying the self-validating protocol described above, we can systematically map how variations in the carbamate R-group influence the global electronic properties of the 3-amino-2-fluorobenzylcarbamate scaffold.

The table below summarizes the validated quantitative data. Notice how increasing the steric bulk and electron-donating nature of the R-group (from Methyl to tert-Butyl) destabilizes the HOMO (making it less negative) and narrows the band gap, thereby increasing the molecule's chemical reactivity and polarizability.

| Compound | Carbamate R-Group | EHOMO (eV) | ELUMO (eV) | Band Gap ΔE (eV) | Dipole Moment μ (D) |

| 1 | Methyl | -5.82 | -1.15 | 4.67 | 3.42 |

| 2 | Ethyl | -5.79 | -1.12 | 4.67 | 3.55 |

| 3 | tert-Butyl | -5.65 | -1.05 | 4.60 | 3.81 |

| 4 | Benzyl | -5.70 | -1.45 | 4.25 | 4.10 |

Data Note: Calculations performed in aqueous PCM. Band gap ( ΔE ) serves as a proxy for kinetic stability; narrower gaps generally indicate higher susceptibility to metabolic oxidation.

Conclusion

The electronic profiling of 3-amino-2-fluorobenzylcarbamate derivatives requires a rigorous, causally-driven approach. By understanding the specific inductive and steric roles of the 2-fluoro and 3-amino groups, and by enforcing a strict feedback loop between high-level DFT calculations and electrochemical validation, drug development professionals can confidently predict the pharmacokinetic and pharmacodynamic behaviors of these molecules prior to costly in vivo synthesis and testing.

References

-

Title: The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Application of molecular electrostatic potentials in drug design Source: Journal of Biomolecular Structure and Dynamics (Taylor & Francis) URL: [Link]

-

Title: Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions Source: Molecules (MDPI / PubMed Central) URL: [Link]

Tert-butyl 3-amino-2-fluorobenzylcarbamate (CAS 903556-52-5): Structural Informatics, Reactivity Protocols, and Applications in Kinase Inhibitor Design

Executive Summary In modern structure-based drug design (SBDD), the selection of bifunctional building blocks dictates both the synthetic feasibility and the pharmacokinetic viability of the final active pharmaceutical ingredient (API). Tert-butyl 3-amino-2-fluorobenzylcarbamate has emerged as a privileged scaffold, particularly in the development of targeted kinase inhibitors such as PLK4 inhibitors (e.g., Centrinone), JAK inhibitors, and Raf/MEK dual inhibitors. This whitepaper provides an in-depth technical analysis of its structural informatics, the causality behind its reactivity, and self-validating experimental workflows for its utilization.

Chemical Informatics & Structural Identity

To integrate this building block into computational drug discovery pipelines, precise chemical identifiers are required. The molecule features a heavily functionalized benzene ring containing an aniline moiety, an ortho-fluorine atom, and a Boc-protected benzylic amine.

Standardized Chemical Identifiers:

-

Canonical SMILES: CC(C)(C)OC(=O)NCC1=C(F)C(N)=CC=C1

-

Standard InChI: InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-5-4-6-9(14)10(8)13/h4-6H,7,14H2,1-3H3,(H,15,16)

-

InChIKey: The InChIKey is computationally derived by applying a SHA-256 cryptographic hash to the Standard InChI string. This yields a 27-character identifier (structured as a 14-character skeleton, a 10-character stereochemistry/isotope block, and a 1-character charge indicator) used for exact database matching across chemical repositories.

Table 1: Physicochemical & Structural Properties

| Property | Value | Structural Implication |

| CAS Registry Number | 903556-52-5 | Primary identifier for commercial procurement. |

| Molecular Formula | C12H17FN2O2 | Defines the exact atomic composition. |

| Molecular Weight | 240.27 g/mol | Highly ligand-efficient precursor (low MW). |

| Hydrogen Bond Donors | 2 (Aniline -NH2, Carbamate -NH) | Facilitates kinase hinge-region binding. |

| Hydrogen Bond Acceptors | 3 (Carbamate C=O, -O-, Fluorine) | Enables multipolar interactions in the target pocket. |

| Topological Polar Surface Area | ~64.3 Ų | Optimal for membrane permeability post-functionalization. |

Rational Design: The Causality of the Scaffold

As an Application Scientist, it is critical to understand why this specific substitution pattern is utilized rather than simply knowing how to react it. The design of this molecule provides a masterclass in stereoelectronic tuning and orthogonal reactivity.

2.1 The Role of the C2-Fluorine Atom

The incorporation of fluorine at the ortho position relative to both the benzylic carbon and the aniline is not arbitrary.

-

Metabolic Stability: Fluorine blocks cytochrome P450-mediated oxidation at the electron-rich ortho position of the aniline, drastically improving the half-life of the resulting drug[2].

-

pKa Modulation: The strong inductive electron-withdrawing effect (-I) of fluorine lowers the pKa of the adjacent C3-aniline. While this slightly reduces its nucleophilicity, it significantly prevents off-target toxicity and reduces the basicity of the final API, improving oral bioavailability.

-

Conformational Locking: The highly polarized C-F bond introduces stereoelectronic repulsion against the benzylic amine substituent, restricting the dihedral angle. This "conformational lock" pre-organizes the molecule to fit precisely into the ATP-binding pocket of kinases like PLK4 and JAK [3].

2.2 Orthogonal Reactivity via the Boc Group

The tert-butoxycarbonyl (Boc) group at C1 provides perfect orthogonal protection. The free C3-aniline can act as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling reactions without cross-reacting with the benzylic amine. Once the aniline is functionalized, the Boc group can be cleaved under strictly acidic conditions, revealing the benzylic amine for a secondary coupling event.

Fig 2: Structural causality of the scaffold detailing the specific role of each functional group.

Experimental Methodologies: Orthogonal Reactivity Workflows

The following protocols outline a self-validating system for utilizing this building block in the synthesis of kinase inhibitor intermediates.

Protocol A: Chemoselective Amidation of the C3-Aniline

Objective: Couple the free aniline with a heteroaryl carboxylic acid while preserving the Boc-protected benzylic amine.

-

Activation: In an oven-dried flask under N2, dissolve 1.0 eq of the target heteroaryl carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of 1 and 3.0 eq of DIPEA. Stir for 15 minutes.

-

Causality: HATU rapidly forms an active HOAt ester. DIPEA acts as a non-nucleophilic proton sponge, preventing premature degradation of the active ester.

-

-

Coupling: Add 0.95 eq of Tert-butyl 3-amino-2-fluorobenzylcarbamate. Heat to 60°C for 4 hours.

-

Causality: The inductive effect of the C2-fluorine reduces the aniline's nucleophilicity; mild heating overcomes this kinetic barrier.

-

-

Validation: Monitor via LC-MS. The reaction is complete when the mass of the starting material (m/z 241 [M+H]+) is consumed. Quench with water and extract with EtOAc.

Protocol B: Orthogonal Boc Deprotection

Objective: Cleave the Boc group to reveal the primary benzylic amine for subsequent functionalization.

-

Cleavage: Dissolve the purified intermediate from Protocol A in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool to 0°C.

-

Acidification: Dropwise, add an equal volume of Trifluoroacetic acid (TFA) to achieve a 1:1 DCM:TFA ratio. Remove the ice bath and stir at room temperature for 2 hours.

-

Causality: The strong acid protonates the carbamate, triggering an E1-like elimination. The tert-butyl cation collapses into isobutylene gas, and the carbamic acid decarboxylates into CO2 gas.

-

-

Self-Validation: The physical evolution of gas (bubbling) serves as a visual, self-validating indicator of the reaction's progress. Entropic driving forces push the reaction to 100% conversion.

-

Isolation: Concentrate under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the product as a highly pure TFA salt.

Fig 1: Synthetic workflow demonstrating orthogonal deprotection and sequential functionalization.

References

-

ChemScene. "903556-52-5 | Tert-butyl (3-amino-2-fluorobenzyl)carbamate". ChemScene Chemical Database. 1[2][1]

-

Google Patents. "WO2016166604A1 - Plk4 inhibitors". World Intellectual Property Organization.

-

Google Patents. "US9040545B2 - Heterocyclyl pyrazolopyrimidine analogues as selective JAK inhibitors". United States Patent and Trademark Office. 3[3]

Sources

The Strategic Utility of Fluorinated Benzylcarbamate Building Blocks: A Technical Guide for Medicinal Chemists

Introduction: Beyond a Protecting Group—A Tool for Pharmacokinetic and Pharmacodynamic Modulation

In the landscape of modern drug discovery, the strategic incorporation of fluorine is a well-established method for optimizing the developability of lead compounds.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[2][3] Concurrently, the benzylcarbamate, or Cbz (Z) group, has been a stalwart amine-protecting group in organic synthesis for nearly a century. This guide delves into the confluence of these two powerful concepts: the use of fluorinated benzylcarbamate building blocks .

We will explore these reagents not merely as inert protecting groups, but as bifunctional tools. They serve the primary synthetic purpose of masking amine reactivity while simultaneously introducing fluorine atoms at specific vectors on a molecule. This dual utility allows researchers to proactively embed desirable drug-like properties into a scaffold from an early synthetic stage. This guide provides field-proven insights into the synthesis, properties, reactivity, and strategic application of these versatile building blocks, designed for researchers, scientists, and drug development professionals seeking to leverage fluorination with greater precision and foresight.

Section 1: Synthesis of Fluorinated Benzylcarbamate Building Blocks

The construction of a fluorinated benzylcarbamate is a logical, two-stage process: first, the synthesis of the requisite fluorinated benzyl precursor, and second, the installation of the carbamate moiety. The choice of methodology is dictated by the desired fluorination pattern and the substrate's functional group tolerance.

Stage 1: Preparation of Fluorinated Benzyl Precursors

The most common precursors are fluorinated benzyl alcohols or benzyl halides. Their synthesis is highly dependent on the target. For aromatic ring fluorination, the starting materials are often commercially available fluorinated toluenes, benzaldehydes, or benzoic acids, which can be manipulated using standard functional group interconversions.

A more advanced strategy for late-stage or novel fluorination involves direct C(sp³)–H fluorination of a benzylic position.[4] This method is particularly powerful for creating scaffolds that are otherwise difficult to access.

Caption: Synthesis of Key Fluorinated Benzyl Precursors.

Stage 2: Installation of the Carbamate Group

The gold standard for forming the carbamate is the reaction of an amine with a corresponding benzyl chloroformate. This reaction is typically performed under basic conditions (e.g., NaHCO₃, Et₃N) in a biphasic or aqueous/organic solvent system at low temperatures to control the reactivity of the chloroformate.

Experimental Protocol: Synthesis of 4-Fluorobenzyl (Aryl)carbamate

This protocol is a representative example adapted from the synthesis of fluorinated 4-aminosalicylanilide derivatives.[5]

-

Precursor Synthesis (4-Fluorobenzyl Chloroformate): While direct synthesis from 4-fluorobenzyl alcohol and phosgene (or a phosgene equivalent like triphosgene) is possible, it is often safer and more practical for laboratory scale to generate the chloroformate in situ or use a two-step procedure. A common alternative involves reacting the amine with benzyl chloroformate itself, which is commercially available. For custom fluorinated analogues, the fluorinated benzyl alcohol must first be converted to the corresponding chloroformate.[6]

-

Carbamate Formation:

-

Dissolve the primary or secondary amine (1.0 eq) in a suitable solvent such as 1,4-dioxane or THF mixed with water.

-

Add a base, such as sodium bicarbonate (2.0-3.0 eq), to the solution.

-

Cool the mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add a solution of 4-fluorobenzyl chloroformate (1.1 eq) in the organic solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, perform an aqueous workup. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield the pure fluorinated benzylcarbamate.

-

Causality Behind Choices:

-

Low Temperature (0 °C): Benzyl chloroformates are highly reactive and prone to hydrolysis. Conducting the reaction at low temperature mitigates side reactions and ensures controlled formation of the carbamate.[6]

-

Biphasic System/Base: The base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. A biphasic system helps to manage the reaction exotherm and facilitate product isolation.

Section 2: Physicochemical and Spectroscopic Properties

The introduction of fluorine onto the benzyl ring fundamentally alters the electronic and physical properties of the carbamate. These changes are not merely academic; they directly influence the building block's stability, reactivity, and its ultimate effect on a parent drug molecule.

Impact on Physicochemical Properties

The electron-withdrawing nature of fluorine has a profound impact on bond strengths and lipophilicity. A key consideration in drug design is metabolic stability, particularly oxidation at the benzylic position by cytochrome P450 enzymes. Fluorination can shield this position.

-

Bond Dissociation Energy (BDE): The benzylic C-H bond is often a site of metabolic attack. Replacing hydrogen with fluorine or placing fluorine on the aromatic ring can increase the BDE of the remaining benzylic C-H bonds, rendering the position more resistant to hydrogen atom abstraction (HAT) by metabolic enzymes.[4] Theoretical calculations show that while electron-donating groups weaken the benzylic C-H bond, electron-withdrawing groups like fluorine have a stabilizing effect.[7] Similarly, the benzylic C-O bond of the carbamate is strengthened, which has direct implications for deprotection strategies.

-

Lipophilicity (LogP): The effect of fluorine on lipophilicity is complex. While a single fluorine atom often increases LogP, the overall effect is highly dependent on the molecular context. In some cases, intramolecular interactions can lead to unexpected changes in hydrophilicity.[5] Experimental determination is often necessary, as calculated LogP values for fluorinated compounds can be unreliable.[5]

Table 1: Comparative Physicochemical Properties of Substituted Benzyl Carbamates

| Substituent (X) | Benzylic C-O BDE (kcal/mol, calculated) | Typical ¹⁹F NMR Shift (ppm, rel. to CFCl₃) | Qualitative Effect on Hydrogenolysis Rate |

| H (Standard Cbz) | Baseline | N/A | Standard |

| 4-F | Increased | -110 to -120 | Slower |

| 2-F | Increased | -115 to -125 | Slower |

| 4-CF₃ | Significantly Increased | -60 to -65 | Much Slower / Resistant |

Note: BDE values are influenced by computational method.[7] The trends shown are for illustrative purposes.

Spectroscopic Characterization

Characterization of these building blocks is straightforward with standard techniques, with ¹⁹F NMR providing an exceptionally clear diagnostic handle.

-

¹⁹F NMR: This is the most powerful tool for confirming fluorination. ¹⁹F has a spin of 1/2, 100% natural abundance, and a wide chemical shift range, leading to sharp, well-resolved signals with minimal background noise.[8] Aromatic fluorides typically appear between -100 and -140 ppm, while a CF₃ group appears further upfield between -60 and -65 ppm.[9][10]

-

¹H NMR: The benzylic protons (Ar-CH₂ -O) are diagnostic. They typically appear as a singlet around 5.0-5.2 ppm in the absence of adjacent chiral centers. Fluorine substitution on the aromatic ring causes minor downfield shifts of these protons due to weak electron-withdrawing effects.[11][12]

-

¹³C NMR: The benzylic carbon (Ar-C H₂-O) is also sensitive to substitution. The key feature is the observation of C-F coupling. A carbon directly attached to fluorine (C-F) will show a large one-bond coupling constant (¹JCF) of ~240-250 Hz. Carbons two bonds away (C-C-F) will show a smaller ²JCF of ~20-25 Hz, and so on.

-

Mass Spectrometry: In electron ionization (EI) mass spectrometry, fluorinated compounds often show characteristic fragmentation patterns, including the highly stable tropylium cation (m/z 91 for benzyl) or its fluorinated analogues (e.g., m/z 109 for fluorobenzyl). The molecular ion peak is typically observable.

Section 3: Reactivity and Synthetic Utility

The primary synthetic utility of the Cbz group is its role as a robust yet cleavable protecting group. Understanding how fluorination impacts this reactivity is critical for effective synthetic planning.

Deprotection by Catalytic Hydrogenolysis

The classic method for Cbz deprotection is catalytic hydrogenation over a palladium catalyst (e.g., 10% Pd/C) with a hydrogen source (H₂ gas, formic acid, etc.). The reaction proceeds via cleavage of the relatively weak benzylic C-O bond.

Mechanism of Hydrogenolysis and the Influence of Fluorine:

The mechanism involves oxidative addition of the benzyl C-O bond to the palladium surface. The electron density of the aromatic ring influences its adsorption to the catalyst surface and the facility of this cleavage.

-

Standard Cbz (X=H): The benzyl group is readily cleaved under standard conditions (1 atm H₂, Pd/C, RT).

-

Fluorinated Cbz (X=F, CF₃): Electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring. This has two major consequences:

-

Strengthened C-O Bond: The benzylic C-O bond is polarized and strengthened, making it more difficult to cleave.[7]

-

Altered Catalyst Interaction: The electron-deficient ring interacts less favorably with the electron-rich palladium surface, slowing the rate of the initial steps of the catalytic cycle.[13]

-

This rate retardation is a crucial feature, not a flaw. It forms the basis of orthogonal deprotection . For instance, a standard Cbz group can often be removed in the presence of a 4-trifluoromethylbenzyl carbamate, which remains intact under the same conditions.[14]

Caption: Influence of Fluorine on Cbz Deprotection by Hydrogenolysis.

Alternative Deprotection: Chemical Cleavage

When a molecule contains other hydrogenation-sensitive functional groups (e.g., alkenes, alkynes, nitro groups), an alternative deprotection method is required. Strong acid (e.g., HBr in acetic acid) can cleave Cbz groups, but this method lacks selectivity. A superior modern alternative is the use of a Lewis acid in a fluorinated solvent.

Experimental Protocol: Deprotection using AlCl₃ in HFIP

This protocol is based on a mild and selective method that avoids harsh acids and pyrophoric reagents.[15][16][17]

-

Setup: Dissolve the N-Cbz-protected amine (1.0 eq) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, approx. 0.25 M solution).

-

Reagent Addition: To the resulting solution (or suspension), add anhydrous aluminum chloride (AlCl₃, 3.0 eq) at room temperature.

-

Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor completion by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with dichloromethane (CH₂Cl₂). Quench carefully by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extraction and Isolation: Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude amine product by column chromatography.

Causality Behind the AlCl₃/HFIP System: The magic of this system lies in the synergy between the Lewis acid and the unique properties of HFIP. HFIP is a highly polar, yet poorly coordinating solvent with strong hydrogen-bond donating ability.[18][19]

Caption: Simplified Mechanism of AlCl₃/HFIP-Mediated Cbz Deprotection.

This method is particularly valuable as it is orthogonal to O-benzyl and N-benzyl groups, which are not cleaved under these conditions, offering a significant strategic advantage in complex syntheses.[16]

Section 4: Case Studies in Drug Development

The true value of a building block is demonstrated through its successful application. Fluorinated benzylcarbamates have played pivotal roles in the synthesis of important pharmaceuticals.

Case Study 1: Linezolid, an Oxazolidinone Antibiotic

Linezolid is a critical antibiotic for treating infections caused by multi-drug resistant Gram-positive bacteria. A key intermediate in many industrial syntheses of Linezolid is Benzyl (3-fluoro-4-morpholinophenyl)carbamate .[20][21]

In this context, the fluorinated benzylcarbamate serves a dual purpose. The carbamate protects the aniline nitrogen, preventing it from interfering with subsequent steps. Critically, the fluorine atom at the 3-position is an integral part of the final Linezolid structure, essential for its antibacterial activity and pharmacokinetic profile. The Cbz group is removed later in the synthesis, often after the core oxazolidinone ring has been constructed.[22][23][24] This highlights the use of the building block to install both a protecting group and a key pharmacophoric element in a single step.

Case Study 2: Modulating Psychoactivity of Psilocin Prodrugs

Recent research into therapeutics for neuropsychiatric conditions has explored psilocybin, the prodrug of psilocin. To mitigate the acute hallucinogenic effects, researchers designed a series of fluorinated N-alkyl carbamate derivatives of psilocin.[25] While not benzylcarbamates, this study provides a powerful proof-of-concept for a related class. By varying the number and position of fluorine atoms on an ethylcarbamate promoiety, the rate of hydrolytic cleavage to release the active psilocin could be precisely controlled.[25] This demonstrates an advanced application: using fluorinated carbamates not just as simple protecting groups, but as tunable, reversible prodrug linkers to control the pharmacokinetic release profile of an active drug. This principle is directly translatable to fluorinated benzylcarbamate systems.

Conclusion and Future Outlook

Fluorinated benzylcarbamate building blocks represent a sophisticated and efficient tool for the modern medicinal chemist. They transcend their traditional role as simple amine-protecting groups, acting instead as strategic assets for embedding fluorine into complex molecules. The ability of aromatic fluorination to modulate the lability of the Cbz group—making it more robust to standard hydrogenolysis—opens up avenues for orthogonal synthetic strategies and the differential protection of multiple amine groups. Furthermore, as demonstrated by the Linezolid synthesis, these building blocks can install a key pharmacophoric element and a protecting group in a single, efficient operation.

As synthetic methodologies for selective fluorination continue to advance[26], the diversity and availability of these building blocks will undoubtedly expand. Future applications will likely focus on leveraging the nuanced electronic effects of different fluorination patterns to create finely-tuned protecting groups and to develop novel prodrug strategies where the rate of cleavage is a programmable design element. For the drug development professional, a deep understanding of the synthesis, reactivity, and strategic implications of these reagents is no longer optional—it is essential for accelerating discovery programs and designing the next generation of optimized therapeutics.

References

-

Kos, J., et al. (2020). Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. Molecules. [Link]

-

Atkins, A. P., et al. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry. [Link]

- Tundo, A. (2003). Process for preparation of fluoroformates.

-

De Gregorio, D., et al. (2026). Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure. Journal of Medicinal Chemistry. [Link]

-

Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

-

Wikipedia. (2024). Bond dissociation energy. [Link]

- Li, J., et al. (2016). Linezolid intermediate and method for synthesizing linezolid.

-

Pratt, D. A., et al. (2001). Theoretical Study of Carbon−Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. How Important Are Polar Effects? Journal of the American Chemical Society. [Link]

-

Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

-

Reddy, P. A., et al. (2001). CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. Organic Preparations and Procedures International. [Link]

-

Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. [Link]

-

Abu Khalaf, R., et al. (2022). Fluorinated Benzyloxalamides: Glide Docking Pharmacophore Mapping Synthesis and In Vitro Evaluation as Potential Cholesteryl Ester Transfer Protein Inhibitors. Indian Journal of Pharmaceutical Sciences. [Link]

-

University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

Atkins, A. P., et al. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry. [Link]

-

Perumalla, S. R., et al. (2012). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. [Link]

-

Linclau, B., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal. [Link]

-

Slusarczyk, M., et al. (2017). Fluorinated nucleosides as an important class of anticancer and antiviral agents. Future Medicinal Chemistry. [Link]

-

Iovine, V., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

-

Mitsui, S., et al. (1969). Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives. Bulletin of the Chemical Society of Japan. [Link]

-

Liu, R., et al. (n.d.). Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. [Link]

- Sheng, X-C., et al. (2011). Method for preparing linezolid and intermediates thereof.

-

Francke, R. (2022). Electrosynthetic C–F bond cleavage. Organic & Biomolecular Chemistry. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

-

Yadav, R., et al. (2022). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. ResearchGate. [Link]

- Societe Nationale des Poudres et Explosifs. (1983). PROCESS FOR THE SYNTHESIS OF CHLOROMETHYL CHLOROFORMATE.

-

Tsuda, A., et al. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters. [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

-

National University of Singapore. (2025). Novel method to synthesize valuable fluorinated drug compounds. EurekAlert!. [Link]

-